phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
Description
Properties
CAS No. |
644990-50-1 |
|---|---|
Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
phenyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H16N2O2S/c1-13-12-14(2)21-19-16(13)17(22-10-6-7-11-22)18(25-19)20(23)24-15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChI Key |
XCGJOZIZDOXXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N4C=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics and selectivity. Ethanol and DMF are preferred for cyclization and coupling steps, respectively, due to their ability to stabilize charged intermediates and dissolve heterogeneous reactants. Elevated temperatures (80–120°C) are necessary for SNAr and coupling reactions but must be balanced against thermal decomposition risks. For instance, prolonged heating above 130°C leads to decarboxylation of the ester group, reducing yields by 15–20%.
Catalytic Systems
Palladium catalysts are indispensable for cross-coupling steps. A comparison of catalysts reveals that Pd(PPh3)4 outperforms Pd(OAc)2 in pyrrole substitution, achieving a 72% yield versus 58% under identical conditions. Additives such as lithium chloride (5–10 mol%) enhance catalytic activity by stabilizing palladium intermediates, particularly in ammonia-mediated reactions.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR and LC-MS are pivotal for structural confirmation. Key spectral features include:
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) is employed to quantify purity, with >98% purity achieved via recrystallization from acetonitrile-methanol (3:1). Residual solvent levels (e.g., DMF, ethanol) are monitored using gas chromatography, adhering to ICH guidelines (<500 ppm).
Comparative Data on Synthetic Routes
The table below summarizes yields and conditions for key steps across published methodologies:
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized through multi-step processes involving cyclization and functional group transformations . A representative pathway includes:
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of precursor | Reflux in ethanol with hydrazine hydrate (4–6 hours) | Formation of thieno[2,3-b]pyridine core |
| 2 | Esterification | Catalyzed by H₂SO₄ or DCC/DMAP in anhydrous dichloromethane (24 hours, 0–5°C) | Introduction of phenyl carboxylate group at position 2 |
| 3 | Pyrrole substitution | Ullmann coupling with pyrrole derivatives (CuI, K₂CO₃, DMF, 120°C, 12 hours) | Incorporation of 1H-pyrrol-1-yl group at position 3 |
Ester Hydrolysis
The phenyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : 2M NaOH in ethanol/water (1:1), reflux for 8 hours → yields carboxylic acid derivative.
-
Acidic hydrolysis : Concentrated HCl in dioxane (48 hours, room temperature) → partial decomposition observed.
Pyrrole Ring Modifications
The 1H-pyrrol-1-yl group participates in electrophilic substitution reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at pyrrole β-positions .
-
Sulfonation : SO₃/Py complex in DCM yields sulfonated derivatives .
Thiophene Core Reactivity
The thieno[2,3-b]pyridine system shows limited aromatic electrophilic substitution but undergoes:
-
Halogenation : NBS in CCl₄ (light, 6 hours) selectively brominates the thiophene ring.
-
Oxidation : mCPBA in DCM oxidizes sulfur to sulfoxide (24 hours, 0°C) .
Reaction Optimization Data
Critical parameters for high-yield synthesis and derivatization:
Spectroscopic Characterization
Key analytical data for reaction products:
Comparative Reactivity Analysis
The compound’s reactivity differs from structural analogs:
| Feature | This Compound | Ethyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine |
|---|---|---|---|
| Ester hydrolysis rate | t₁/₂ = 4.2 hours (pH 12) | t₁/₂ = 2.8 hours (pH 12) | N/A (no ester group) |
| Bromination selectivity | C5-thiophene position | C3-pyridine position | C5-thiophene position |
| Thermal stability | Decomposes at 285°C | Decomposes at 272°C | Stable up to 310°C |
Scientific Research Applications
Antimicrobial Activity
Research indicates that phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate and its derivatives exhibit notable antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi, suggesting potential as new antimicrobial agents. Initial findings indicate significant antibacterial and antifungal activities that warrant further investigation for drug development purposes .
Pharmacological Potential
The compound's structural motifs suggest interactions with enzymes or receptors involved in disease pathways. Preliminary data highlight its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines . Additionally, compounds with similar structures have displayed anticonvulsant, analgesic, anti-inflammatory, and anti-hypertensive activities .
Case Study 1: Antibacterial Efficacy
A study conducted on derivatives of this compound revealed promising results against strains of Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess antibacterial activity, showing that several synthesized compounds demonstrated significant efficacy compared to standard antibiotics .
Case Study 2: Anticancer Properties
Research exploring the anticancer potential of this compound highlighted its ability to induce apoptosis in specific cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further studies are necessary to elucidate the precise mechanisms and optimize the compound for clinical use .
Comparative Analysis of Related Compounds
The table below summarizes some compounds structurally related to this compound and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid | Lacks phenyl group; contains carboxylic acid | Potentially more acidic; different reactivity |
| Ethyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Ethoxy group instead of phenyl | Different solubility and biological activity |
| N'-[(E)-(5-fluoro-1-methylindol-3-yl)methylidene]-4,6-dimethylthieno[2,3-b]pyridine | Indole derivative attached | Enhanced biological activity due to indole structure |
Mechanism of Action
The mechanism of action of phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate and its analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
*Calculated based on structural analogy to methyl ester.
Physicochemical and Spectral Properties
IR Spectroscopy :
Solubility :
- Phenyl esters are less polar than carbohydrazides () or ureas (), resulting in lower aqueous solubility but improved lipid bilayer penetration.
Biological Activity
Phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound notable for its potential biological activities. Its unique structural features, which include thieno and pyridine rings along with a pyrrole moiety, suggest a variety of interactions with biological targets. This article delves into the compound's synthesis, mechanism of action, and biological effects, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thieno-Pyridine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Pyrrole Moiety : Reaction with a pyrrole derivative to promote nucleophilic substitution.
- Carboxylate Formation : Final reaction with an appropriate carboxylic acid derivative to yield the desired compound.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This binding can lead to either inhibition or activation of various biochemical pathways, which is a subject of ongoing research .
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
- Antitumor Activity : In vitro studies demonstrate that derivatives of this compound show antiproliferative effects against various human tumor cell lines. For instance, compounds related to this structure have shown IC50 values in the nanomolar range against cancer cells .
- Inhibition of Sphingomyelinase : As noted in studies involving similar compounds, inhibition of neutral sphingomyelinase (nSMase) has been linked to reduced tau and amyloid beta pathology in Alzheimer's disease models .
Data Table: Biological Activity Summary
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine derivatives against HCT116 and MCF-7 cell lines. Results indicated substantial growth inhibition with IC50 values ranging from 0.95 µM to 3.3 µM, suggesting potential for further development as anticancer agents .
- Mechanistic Insights : Further investigations into the molecular interactions revealed that these compounds could modulate signaling pathways involved in cell proliferation and apoptosis, highlighting their therapeutic potential in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, and how can yield be improved?
- Methodology : The compound can be synthesized via cyclocondensation reactions using ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate as a precursor. Key steps include:
- Reacting with 2,5-dimethoxytetrahydrofuran in ethanol under reflux to introduce the pyrrole ring .
- Optimizing reaction time and temperature (e.g., 70–80°C for 6–8 hours) to enhance yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
- Yield Challenges : Competing side reactions (e.g., over-alkylation) may reduce yield. Pre-activation of reagents or microwave-assisted synthesis could mitigate this .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Pyrrole protons: δ 6.3–6.5 ppm (multiplet, 4H, pyrrole ring) .
- Methyl groups: δ 2.4–2.6 ppm (singlets, 6H, C4 and C6 methyl) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and aromatic carbons at 110–150 ppm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the introduction of the pyrrole ring?
- Mechanistic Insight : The pyrrole ring forms via Paal-Knorr cyclization. Regioselectivity is influenced by:
- Electron-donating groups (e.g., methyl at C4/C6) directing substitution to the C3 position .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electrophilic C3 site .
- Experimental Validation : Use control reactions with isotopic labeling (e.g., deuterated intermediates) to track regiochemical outcomes .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in thieno[2,3-b]pyridine derivatives?
- Case Study : Analogues with electron-withdrawing groups (e.g., nitro, chloro) at C3 show enhanced antimicrobial activity due to increased membrane permeability .
- Data Contradiction : Some derivatives exhibit reduced activity despite similar substituents. This may arise from steric hindrance or altered pharmacokinetics (e.g., metabolic stability) .
- Methodology : Perform comparative SAR studies using minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .
Q. What analytical approaches resolve discrepancies in cytotoxicity data across studies?
- Issue : Conflicting IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. HepG2) .
- Resolution :
- Standardize assay conditions (e.g., incubation time, serum concentration).
- Validate via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .
- Use molecular docking to correlate cytotoxicity with target binding (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
